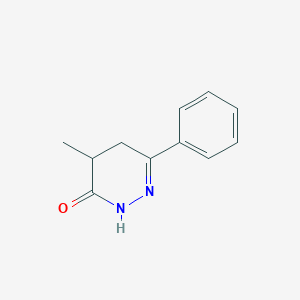
4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Vue d'ensemble
Description
4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPDP or PNU-95666E, and it belongs to the class of pyridazinone derivatives. In
Applications De Recherche Scientifique
Crystal Structure Analysis
- The compound's crystal structure and intermolecular interactions are studied, highlighting its potential in materials science and pharmaceutical design. This is evidenced by the analysis of its crystal structures and Hirshfeld surface analyses (Dadou et al., 2019).
Pharmaceutical Applications
4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives exhibit significant antihypertensive activities, as demonstrated in various studies. These compounds have been synthesized and evaluated using non-invasive methods, showing promising results for hypertension treatment (Siddiqui et al., 2010); (Siddiqui et al., 2011).
Additionally, certain derivatives have shown potential in treating cardiovascular conditions as inodilators, combining inotropic (heart-strengthening) and vasodilatory (blood vessel widening) effects, indicating their potential in cardiac therapy (Kumar et al., 2008).
Chemical Synthesis and Modification
- The compound's synthesis and chemical modification have been explored, suggesting its versatility in creating a range of derivatives for various applications. This includes the development of novel derivatives with potential pharmacological properties (Tsolomiti et al., 2007).
Anticonvulsant and Muscle Relaxant Activities
- Some derivatives have shown promising anticonvulsant and muscle relaxant activities, indicating their potential use in neurological and muscular disorders (Sharma et al., 2013).
Solubility and Thermodynamic Studies
- The solubility and thermodynamic properties of 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one in various mixtures have been investigated, providing valuable data for its formulation in pharmaceutical applications (Imran, 2019).
Propriétés
IUPAC Name |
5-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITLKHILFHLTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552118 | |
| Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52239-91-5 | |
| Record name | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


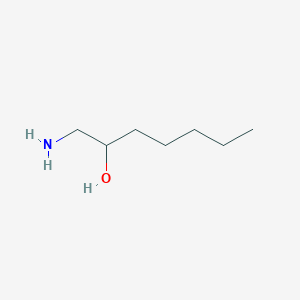
![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)



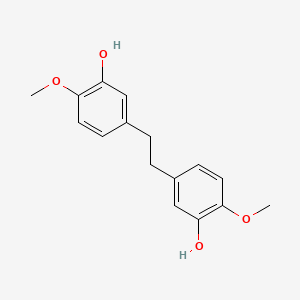
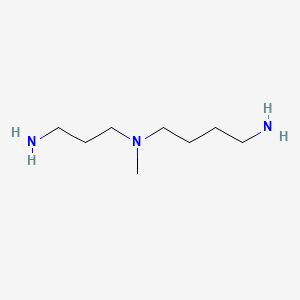
![Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-](/img/structure/B3053165.png)
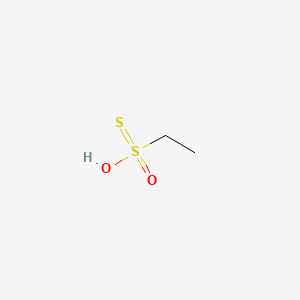

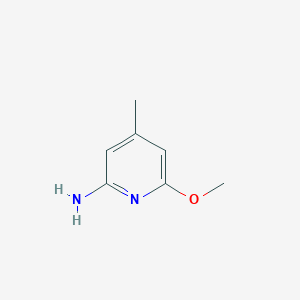
![Bicyclo[2.2.1]heptan-1-ol](/img/structure/B3053170.png)
![Bicyclo[2.1.1]hexan-2-one](/img/structure/B3053172.png)